![molecular formula C17H22ClN5O2S B4625890 6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4625890.png)
6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine
Overview
Description
This section explores the significance of compounds similar to "6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine" in research, focusing on their potential applications in medicinal chemistry and material science. Compounds featuring sulfonyl, piperazinyl, and pyrimidinamine groups are often studied for their diverse biological activities and unique chemical properties.
Synthesis Analysis
The synthesis of compounds structurally related to "6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine" typically involves nucleophilic substitution reactions, starting from pyrido[1,2-a]pyrimidin-4-one derivatives or similar pyrimidine scaffolds, reacted with various sulfonyl chlorides (Mallesha et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds like "6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine" is characterized using spectroscopic techniques, including NMR and X-ray crystallography. These methods provide detailed information on the compound's conformation, bond lengths, and angles, contributing to understanding its reactivity and properties.
Chemical Reactions and Properties
Chemical reactions involving compounds with sulfonyl piperazine and pyrimidinamine units include nucleophilic substitution, cyclization, and conjugate addition. These reactions are crucial for modifying the chemical structure and enhancing the biological activity of the compounds. The sulfonyl group, in particular, plays a significant role in the reactivity and solubility of these molecules.
Physical Properties Analysis
The physical properties of sulfonyl piperazine and pyrimidinamine derivatives, including solubility, melting point, and crystal structure, are essential for their application in drug design and material science. High-resolution crystallographic studies provide insights into the molecular packing and interactions within the crystal lattice, influencing the compound's stability and solubility (Kumar et al., 2012).
Scientific Research Applications
Antiproliferative Activity
A study focusing on derivatives similar to the specified compound found antiproliferative effects against human cancer cell lines, suggesting potential applications in cancer therapy. Compounds showed good activity on various cell lines, indicating their potential as anticancer agents requiring further research (Mallesha et al., 2012).
Vasodilation Effects
Research into pyrimidine and triazine derivatives, akin to the chemical structure of interest, identified vasodilators acting through direct vasodilation. Such compounds could have implications for treating hypertension and related cardiovascular conditions (Mccall et al., 1983).
Lipid Peroxidation Inhibition
A study on 21-amino steroids, structurally related to the specified compound, showed potent inhibition of iron-dependent lipid peroxidation. This suggests potential applications in neuroprotective treatments and combating oxidative stress-related diseases (Braughler et al., 1987).
Antibacterial Activity
Compounds featuring the piperazine moiety have been evaluated for their antibacterial properties, showing potent activity against both Gram-positive and Gram-negative bacteria. This opens avenues for developing new antibacterial agents (Taguchi et al., 1992).
Nanofiltration Membrane Development
Innovative sulfonated thin-film composite nanofiltration membranes incorporating similar sulfonated aromatic structures have been developed for dye treatment, demonstrating enhanced water flux and dye rejection capabilities. This highlights potential applications in water treatment and purification technologies (Liu et al., 2012).
properties
IUPAC Name |
6-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN5O2S/c1-13-19-16(21(2)3)12-17(20-13)22-8-10-23(11-9-22)26(24,25)15-6-4-14(18)5-7-15/h4-7,12H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIXKFONLIDCQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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